molecular formula C10H16OSi B028652 4-[(trimethylsilyl)methyl]Phenol CAS No. 101224-30-0

4-[(trimethylsilyl)methyl]Phenol

Cat. No. B028652
M. Wt: 180.32 g/mol
InChI Key: DQFYMUKXVRYXPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(trimethylsilyl)methyl]Phenol, also known as TMSMP, is an organic compound that is widely used in scientific research. It is a derivative of phenol and is commonly used as a protecting group for hydroxyl functional groups in organic synthesis.

Mechanism Of Action

The mechanism of action of 4-[(trimethylsilyl)methyl]Phenol involves the formation of a covalent bond between the hydroxyl functional group of the target molecule and the silicon atom of 4-[(trimethylsilyl)methyl]Phenol. This protects the hydroxyl group from chemical reactions and allows for selective functionalization of other parts of the molecule.

Biochemical And Physiological Effects

4-[(trimethylsilyl)methyl]Phenol does not have any known biochemical or physiological effects. It is a non-toxic compound and is generally considered to be safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The main advantage of 4-[(trimethylsilyl)methyl]Phenol is its ability to selectively protect hydroxyl functional groups in organic synthesis. This allows for the synthesis of complex molecules with multiple hydroxyl groups without the risk of unwanted chemical reactions. The main limitation of 4-[(trimethylsilyl)methyl]Phenol is that it can be difficult to remove from the target molecule once the synthesis is complete.

Future Directions

There are several future directions for research involving 4-[(trimethylsilyl)methyl]Phenol. One area of interest is the development of new protecting groups that are more easily removed from the target molecule. Another area of interest is the use of 4-[(trimethylsilyl)methyl]Phenol in the synthesis of natural products and pharmaceuticals. Finally, there is potential for the use of 4-[(trimethylsilyl)methyl]Phenol in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 4-[(trimethylsilyl)methyl]Phenol involves the reaction of phenol with trimethylsilylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction results in the formation of 4-[(trimethylsilyl)methyl]Phenol and sodium chloride. The product can be purified using column chromatography or recrystallization.

Scientific Research Applications

4-[(trimethylsilyl)methyl]Phenol is widely used in scientific research as a protecting group for hydroxyl functional groups in organic synthesis. It is particularly useful for protecting phenolic hydroxyl groups, which are prone to oxidation and other chemical reactions. 4-[(trimethylsilyl)methyl]Phenol is also used in the synthesis of natural products, pharmaceuticals, and other organic compounds.

properties

CAS RN

101224-30-0

Product Name

4-[(trimethylsilyl)methyl]Phenol

Molecular Formula

C10H16OSi

Molecular Weight

180.32 g/mol

IUPAC Name

4-(trimethylsilylmethyl)phenol

InChI

InChI=1S/C10H16OSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7,11H,8H2,1-3H3

InChI Key

DQFYMUKXVRYXPU-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CC1=CC=C(C=C1)O

Canonical SMILES

C[Si](C)(C)CC1=CC=C(C=C1)O

Origin of Product

United States

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